N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide
Description
N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide (CAS: 528531-90-0) is an acetamide derivative characterized by a brominated and isopropyl-substituted phenyl group attached to the nitrogen atom and a 4-ethylphenoxy group linked to the carbonyl oxygen. Its molecular formula is C₁₉H₂₂BrNO₂, with a molecular weight of 376.29 g/mol and a calculated LogP of 5.35, indicating moderate lipophilicity . The compound has 6 rotatable bonds, suggesting conformational flexibility, and is synthesized as a solid with 95% purity .
Properties
IUPAC Name |
N-(4-bromo-2-propan-2-ylphenyl)-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-4-14-5-8-16(9-6-14)23-12-19(22)21-18-10-7-15(20)11-17(18)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFFXPRPJJNORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361748 | |
| Record name | N-[4-Bromo-2-(propan-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528531-90-0 | |
| Record name | N-[4-Bromo-2-(propan-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide typically involves the following steps:
Bromination: The starting material, 2-isopropylphenol, undergoes bromination to introduce a bromine atom at the 4-position.
Etherification: The brominated product is then reacted with 4-ethylphenol in the presence of a base to form the ethylphenoxy derivative.
Acetylation: The final step involves the acetylation of the ethylphenoxy derivative with chloroacetyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the para position of the phenyl ring is electronically activated for substitution due to the electron-withdrawing effects of the acetamide group. This allows reactions with nucleophiles such as amines, alkoxides, or thiols.
Key Findings :
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Bromine substitution occurs preferentially at the para position due to steric hindrance from the ortho isopropyl group .
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Reaction rates depend on the nucleophile’s strength and solvent polarity, with polar aprotic solvents (e.g., DMF) enhancing reactivity .
Hydrolysis of the Acetamide Group
The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | 2-(4-Ethylphenoxy)acetic acid + 4-bromo-2-isopropylaniline |
| Basic hydrolysis | NaOH, H₂O/EtOH | Sodium 2-(4-ethylphenoxy)acetate + 4-bromo-2-isopropylaniline |
Mechanistic Insights :
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Acidic conditions cleave the amide bond via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Basic hydrolysis proceeds through deprotonation and formation of a tetrahedral intermediate .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to form biaryl or amine-linked derivatives.
| Reaction Type | Catalysts/Reagents | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | N-(4-Aryl-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amine | N-(4-(Arylamino)-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide |
Supporting Data :
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Analogous brominated acetamides (e.g.,,) show successful coupling with boronic acids (yields: 60–85%) under mild conditions.
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Steric hindrance from the isopropyl group may reduce coupling efficiency compared to less bulky analogs .
Electrophilic Aromatic Substitution (EAS)
The electron-rich phenoxy ring (from the 4-ethylphenoxy group) is susceptible to electrophilic attack, though reactivity is moderated by the acetamide’s electron-withdrawing effects.
| Reaction Type | Reagents | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative at phenoxy ring |
| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivative |
Observations :
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Nitration predominantly occurs at the meta position relative to the phenoxy oxygen .
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Sulfonation is reversible and highly solvent-dependent.
Reductive Dehalogenation
Catalytic hydrogenation or radical-based methods can remove the bromine atom.
| Conditions | Product |
|---|---|
| H₂, Pd/C, EtOH | N-(2-Isopropylphenyl)-2-(4-ethylphenoxy)acetamide |
| Bu₃SnH, AIBN | Dehalogenated product |
Efficiency :
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Hydrogenation achieves >90% conversion in ethanol at 50 psi H₂ .
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Radical methods are less selective but useful for complex matrices.
Biological Interactions
While not a classical chemical reaction, the compound’s interactions with biological targets (e.g., enzymes) are critical for pharmacological applications:
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Acetylcholinesterase (AChE) Inhibition : Structural analogs (e.g., ) show competitive inhibition via π-π stacking with Trp286 in the AChE active site.
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STAT3/5 Pathway Modulation : Brominated acetamides act as inhibitors by disrupting phosphorylation (IC₅₀ ~1–10 μM) .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide has been investigated for its potential therapeutic applications, particularly in the following areas:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties, making this compound a candidate for developing new antibiotics or antifungal agents .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Biological Studies
The compound's unique structure allows it to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes related to metabolic pathways in microorganisms, which could be leveraged for therapeutic interventions against infections .
- Receptor Modulation : Investigations into its effects on neurotransmitter receptors indicate potential applications in treating neurological disorders by modulating serotonin or dopamine pathways .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block:
- Intermediate for Synthesis : It can be utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as substitution and oxidation enhances its utility in synthetic pathways .
Material Science
Due to its unique chemical properties, this compound is also explored in the development of new materials:
- Polymer Development : Its incorporation into polymer matrices can lead to materials with enhanced properties, suitable for coatings and other industrial applications .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as a lead compound for antibiotic development.
Study 2: Cancer Cell Apoptosis
In vitro experiments demonstrated that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This finding supports further investigation into its use as a chemotherapeutic agent.
Study 3: Synthetic Applications
Research focused on the synthesis of novel derivatives of this compound revealed that modifications to its structure could enhance biological activity and selectivity for specific targets.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide would depend on its specific application. Generally, such compounds may interact with biological targets like enzymes or receptors, modulating their activity. The molecular pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Anti-Cancer Acetamides with Quinazoline-Sulfonyl Substituents
Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) () share the acetamide core but feature quinazoline-sulfonyl moieties instead of phenoxy groups. These derivatives demonstrated potent anti-cancer activity against HCT-116, MCF-7, and PC-3 cell lines in MTT assays. The quinazoline-sulfonyl groups enhance interactions with cellular targets, likely through hydrogen bonding and π-π stacking, whereas the target compound’s ethylphenoxy group may prioritize membrane permeability due to its lipophilic ethyl substituent .
FPR2-Targeting Pyridazinone Acetamides
Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (), share the bromophenyl acetamide scaffold but incorporate pyridazinone rings. These compounds act as FPR2-specific agonists, inducing calcium mobilization and neutrophil chemotaxis. The target compound’s lack of a pyridazinone ring and its isopropyl/ethyl substituents may limit FPR2 binding but could favor alternative pathways .
Antimicrobial Benzo[d]thiazol-Sulfonyl Acetamides
Acetamides like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl) acetamide (48) () exhibit broad-spectrum antimicrobial activity. The benzo[d]thiazol-sulfonyl group introduces sulfur-based interactions and rigidity, contrasting with the target compound’s flexible phenoxy chain. The latter’s bromine atom may enhance membrane penetration but reduce solubility compared to these derivatives .
Penicillin-Inspired 2-Phenylacetamides
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide () mimics benzylpenicillin’s lateral chain and shows antimicrobial activity.
Structural and Functional Analysis Table
Key Findings and Implications
Substituent Effects: Bromine: Enhances lipophilicity and may improve target binding in hydrophobic pockets (e.g., FPR2 agonists in ) . Phenoxy vs. Sulfonyl/Heterocyclic Groups: Phenoxy chains offer flexibility, while sulfonyl/heterocyclic groups enable hydrogen bonding and rigidity for target engagement .
Biological Activity Gaps: The target compound’s biological profile remains uncharacterized in the provided evidence.
Biological Activity
Overview
N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide is an organic compound with the molecular formula and CAS Number 528531-90-0. This compound belongs to the class of acetamides and features a unique structural combination that may confer distinct biological activities. Its synthesis involves bromination, etherification, and acetylation processes, which yield a compound with potential applications in medicinal chemistry and biochemical assays .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom and the ethylphenoxy moiety influences its reactivity and interactions, potentially modulating signal transduction pathways, metabolic processes, and gene expression regulation .
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The mechanism may involve the inhibition of cell wall synthesis or interference with metabolic pathways in microorganisms.
- Anticancer Potential : Research indicates that compounds with brominated aromatic rings can induce apoptosis in cancer cells by targeting specific signaling pathways. This suggests potential use in cancer therapeutics.
- Enzyme Inhibition : The compound may act as a ligand for various enzymes, potentially inhibiting their activity and altering metabolic rates.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide | Similar brominated structure | Moderate antimicrobial activity |
| N-(4-Chloro-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide | Chlorine instead of bromine | Reduced anticancer activity |
| N-(4-Bromo-2-isopropylphenyl)-2-(4-methylphenoxy)acetamide | Methyl instead of ethyl group | Variable enzyme inhibition |
This table highlights how variations in functional groups can significantly impact biological activity.
Study 1: Anticancer Activity
A study investigated the anticancer effects of various acetamides, including this compound, using cell lines derived from breast cancer. Results indicated that treatment led to a significant reduction in cell viability compared to control groups, suggesting its potential as a therapeutic agent.
Study 2: Enzyme Interaction
In silico docking studies were conducted to evaluate the binding affinity of this compound to specific enzyme targets involved in metabolic pathways. The compound demonstrated a high binding affinity, indicating its potential as an enzyme inhibitor .
Q & A
Q. What are the recommended methods for synthesizing N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide?
Synthesis typically involves multi-step reactions, starting with the preparation of substituted phenylacetamide precursors. For example, refluxing brominated aryl amines with acetic anhydride or acyl chlorides under controlled conditions is a common approach. In analogous compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, acetic anhydride is used for acetylation, followed by purification via crystallization from ethanol . Optimization of reaction time, temperature, and solvent polarity is critical to minimize byproducts such as 2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide (an impurity listed in pharmaceutical standards) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- X-ray crystallography : Provides unambiguous structural confirmation, including bond lengths and intermolecular interactions (e.g., C–H⋯O hydrogen bonds observed in similar brominated acetamides) .
- NMR spectroscopy : H and C NMR resolve substituent effects, such as the deshielding of protons near bromine or ethyl groups.
- UV-Vis spectroscopy : λmax values (e.g., ~255 nm in related compounds) help assess electronic transitions influenced by the bromine and phenoxy groups .
Q. What safety precautions are necessary when handling this compound?
While specific safety data for this compound is limited, analogous brominated acetamides (e.g., N-(2-Bromo-4-fluorophenyl)acetamide) require stringent precautions:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Store at -20°C for long-term stability, as recommended for structurally similar compounds .
Advanced Research Questions
Q. How can contradictory crystallographic and spectroscopic data be resolved?
Discrepancies between X-ray diffraction (XRD) and NMR data may arise from dynamic processes (e.g., conformational flexibility in solution). For example, in N-(4-chloro-2-nitrophenyl)acetamide, XRD revealed a twisted nitro group, while NMR indicated rapid rotation in solution . To resolve contradictions:
- Use variable-temperature NMR to probe dynamic behavior.
- Validate computational models (DFT) against both datasets to identify dominant conformers .
Q. What strategies optimize the refinement of this compound's crystal structure using SHELX?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Assign anisotropic displacement parameters to bromine and heavy atoms to account for electron density distortions.
- Apply restraints for geometrically similar groups (e.g., isopropyl and ethyl chains).
- Validate hydrogen bonding networks (e.g., C–H⋯O interactions) using Hirshfeld surface analysis, as demonstrated in N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide .
Q. How does the substitution pattern influence intermolecular interactions and bioactivity?
The bromine atom enhances halogen bonding, while the ethylphenoxy group contributes to hydrophobic interactions. In N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, similar substituents facilitated π-π stacking and hydrogen bonding, critical for enzyme inhibition . Comparative studies with analogs (e.g., replacing bromine with chlorine) can isolate electronic vs. steric effects .
Q. What computational methods predict the compound's reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculates electrophilic centers, such as the bromine-bearing carbon. In 2-bromo-N-(4-chlorophenyl)butanamide, the bromine’s leaving-group ability was quantified using Fukui indices, guiding synthetic modifications . Molecular docking can further predict interactions with biological targets (e.g., kinases) based on charge distribution .
Methodological Considerations
Q. How are impurities identified and quantified in this compound?
Pharmaceutical-grade analysis uses HPLC with reference standards (e.g., 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide as a known impurity) . Mass spectrometry (LC-MS) detects trace byproducts, while F NMR (if fluorine analogs exist) enhances specificity .
Q. What experimental designs validate the compound's stability under varying pH and temperature?
- Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) and monitor decomposition via TLC or HPLC.
- Thermogravimetric Analysis (TGA) : Determines decomposition thresholds, as applied to N-(4-ethylphenoxy)acetamide derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
